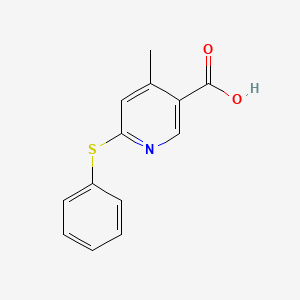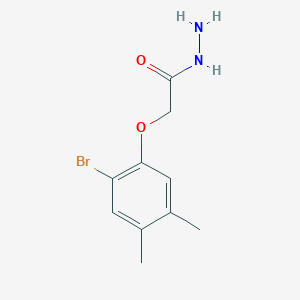
2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide typically involves the reaction of 2,4-dimethylcarbolic acid with ethyl 2-bromoacetate to form ethyl 2-(2,4-dimethylphenoxy)acetate. This intermediate is then converted to the corresponding hydrazide by refluxing with hydrazine . The reaction conditions often include the use of solvents such as methanol and catalysts like potassium hydroxide (KOH) to facilitate the reaction .
Analyse Des Réactions Chimiques
2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the modulation of immune responses .
Comparaison Avec Des Composés Similaires
2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide can be compared with other similar compounds, such as:
2-(2,4-Dimethylphenoxy)acetohydrazide: This compound lacks the bromine atom present in this compound, which may affect its reactivity and biological activity.
2-(2-Bromo-4,5-dimethylphenoxy)acetic acid: This compound has a carboxylic acid group instead of a hydrazide group, which may influence its solubility and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H13BrN2O2 |
|---|---|
Poids moléculaire |
273.13 g/mol |
Nom IUPAC |
2-(2-bromo-4,5-dimethylphenoxy)acetohydrazide |
InChI |
InChI=1S/C10H13BrN2O2/c1-6-3-8(11)9(4-7(6)2)15-5-10(14)13-12/h3-4H,5,12H2,1-2H3,(H,13,14) |
Clé InChI |
ZZLKFXNUOVKADO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)Br)OCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13016314.png)
![2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13016316.png)
![7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid](/img/structure/B13016317.png)
![tert-butyl (2R,4S)-4-amino-2-fluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13016324.png)
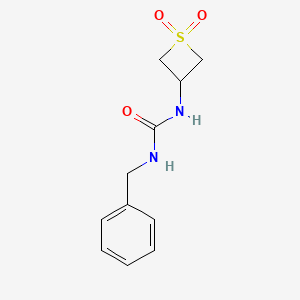
![4,6-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13016334.png)
![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13016335.png)

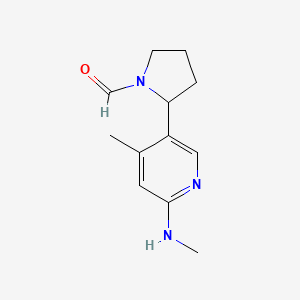
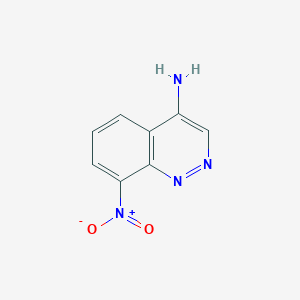
![4-Amino-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13016377.png)

![N,4'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13016394.png)
